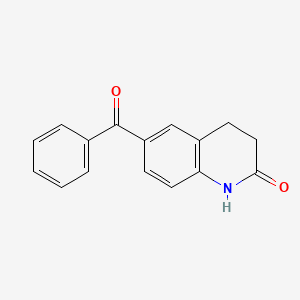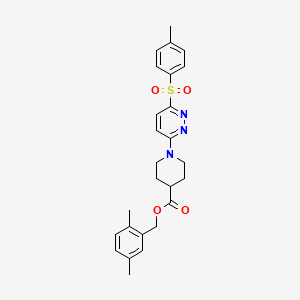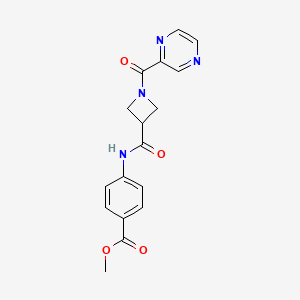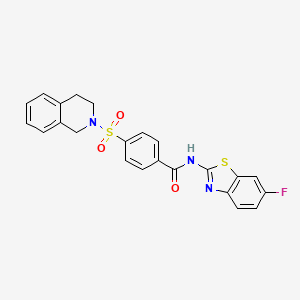
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one
描述
6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one is a compound that can be considered as a derivative of tetrahydroquinoline, a heterocyclic chemical compound consisting of a benzene ring fused to a piperidine ring. The presence of the benzoyl group at the 6-position of the tetrahydroquinoline core adds to the complexity and potential reactivity of the molecule. This compound is of interest due to its structural similarity to various biologically active molecules and potential use in pharmaceutical applications.
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives has been explored in several studies. For instance, an organocatalytic enantioselective Pictet-Spengler approach has been developed for the synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, which are structurally related to this compound . Another study describes the sp3 C-H bond arylation of tetrahydroisoquinolines using DDQ-mediated oxidation under mild conditions, which could potentially be applied to the synthesis of the compound . Additionally, an improved procedure for the synthesis of 3-hydroxy-7,8-benzo-1,2,3,4-tetrahydroquinoline has been proposed, which could be relevant for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives has been extensively studied. For example, the synthesis and structural characterization of 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives have been reported, providing insights into the 3D structure and conformational preferences of such compounds . X-ray diffraction has been used to confirm the structures of related compounds, which could be indicative of the structural aspects of this compound .
Chemical Reactions Analysis
The reactivity of tetrahydroquinoline derivatives has been explored in various chemical reactions. The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline, for example, led to the formation of a compound with a benzoyl group and a tetrahydroquinoline core, which is similar to the compound of interest . This suggests that this compound could undergo similar reactions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of related tetrahydroquinoline derivatives have been studied. For instance, the presence of an intramolecular weak hydrogen bond in 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives has been revealed by NMR spectroscopy and confirmed by molecular modeling and X-ray crystallography . Such findings could be extrapolated to predict the physical and chemical properties of this compound, including its potential hydrogen bonding capabilities and conformational stability.
安全和危害
作用机制
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces
Biochemical Pathways
The biochemical pathways affected by 6-Benzoyl-1,2,3,4-tetrahydroquinolin-2-one are currently unknown. Given the structural similarity to other quinoline derivatives, it is possible that this compound may interact with similar biochemical pathways . .
Pharmacokinetics
The compound’s bioavailability, half-life, volume of distribution, and clearance rate are unknown . Further pharmacokinetic studies are needed to determine these properties and their impact on the compound’s therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
属性
IUPAC Name |
6-benzoyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-9-7-12-10-13(6-8-14(12)17-15)16(19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGBOXVSGGCWMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![N-[4-(hydrazinocarbonyl)phenyl]-3-methylbenzamide](/img/structure/B3020273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B3020274.png)
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)


![2-(2-(3,4-dimethoxyphenyl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B3020279.png)

![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B3020284.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)
![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)
![N-(2-chloro-4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)